

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of YM087

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C 87      |           |
| Cat. No.:            | B15582794 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of YM087, an orally active, dual vasopressin V1/V2 receptor antagonist. The information presented is collated from preclinical and clinical studies to support further research and development of this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

#### Introduction

YM087, chemically identified as (4'-[(2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepin-6-yl)-carbonyl]-2-phenylbenzanilide monohydrochloride), is a novel compound that demonstrates antagonism at both the V1 and V2 vasopressin receptors. This dual activity suggests potential therapeutic applications in conditions characterized by elevated vasopressin levels, such as hyponatremia, heart failure, and cirrhosis. Understanding the pharmacokinetic and pharmacodynamic profile of YM087 is crucial for its development as a therapeutic agent.

#### **Pharmacokinetics**



The pharmacokinetic profile of YM087 has been characterized in healthy human subjects, providing insights into its absorption, distribution, metabolism, and excretion.

#### **Quantitative Pharmacokinetic Data**

A summary of the key pharmacokinetic parameters of YM087 following single oral and intravenous administrations is presented in Table 1.

| Parameter            | Oral Administration<br>(60 mg) | Intravenous<br>Administration (50<br>mg) | Reference |
|----------------------|--------------------------------|------------------------------------------|-----------|
| Oral Bioavailability | 44%                            | N/A                                      | [2]       |
| Half-life (t½)       | Short                          | Short                                    | [2]       |
| Peak Effect Time     | 2 hours                        | N/A                                      | [2]       |

# **Experimental Protocol: Pharmacokinetic Study in Healthy Subjects**

The pharmacokinetic properties of YM087 were determined in an open-label, crossover study involving six healthy normotensive subjects.[2]

#### Methodology:

- Subject Allocation: Six subjects were randomly assigned to receive treatment sequences.
- Dosing: Each subject received a single oral dose of 60 mg YM087 and a single intravenous dose of 50 mg YM087, with a one-week washout period between administrations.
- Sample Collection: Blood samples were collected at predefined time points following drug administration to determine plasma concentrations of YM087.
- Bioanalysis: Plasma concentrations of YM087 were quantified using a validated analytical method (specific method not detailed in the provided reference).



 Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including bioavailability and half-life, were calculated from the plasma concentration-time data.

# **Pharmacodynamics**

The pharmacodynamic effects of YM087 are a direct consequence of its antagonism of vasopressin V1 and V2 receptors. These effects have been demonstrated in healthy subjects.

#### **V2 Receptor Antagonism**

Blockade of the V2 receptor by YM087 leads to aquaresis, an increase in free water excretion by the kidneys.

Key Pharmacodynamic Effects:

- A significant sevenfold increase in urine flow rate was observed.
- A marked decrease in urinary osmolality from approximately 600 mosmol/l to less than 100 mosmol/l occurred, with a peak effect at 2 hours post-administration.
- Concurrently, plasma osmolality increased from a baseline of 283 ± 1.3 mosmol/l to 288 ± 1.0 mosmol/l after intravenous administration and from 283 ± 2.1 mosmol/l to 289 ± 1.7 mosmol/l after oral administration.
- Plasma vasopressin levels also rose significantly, from 1.5  $\pm$  0.3 pg/ml to 3.7  $\pm$  0.6 pg/ml after intravenous dosing and from 0.9  $\pm$  0.1 pg/ml to 3.9  $\pm$  0.7 pg/ml after oral dosing.[2]

#### **V1 Receptor Antagonism**

Antagonism of the V1 receptor by YM087 was demonstrated by its ability to inhibit vasopressininduced vasoconstriction.

Key Pharmacodynamic Effects:

 Intravenous administration of YM087 inhibited the skin vasoconstriction typically induced by vasopressin.[2]



 The antagonistic effect on V1 receptors was noted to be less pronounced than the blockade of V2 receptors.[2]

#### **Experimental Protocol: Pharmacodynamic Assessment**

The pharmacodynamic effects of YM087 were evaluated in the same crossover study with healthy subjects.[2]

#### Methodology:

- Urine Collection: Urine was collected at specified intervals to measure flow rate and osmolality.
- Blood Sampling: Blood samples were taken to determine plasma osmolality and vasopressin levels.
- V1 Receptor Blockade Assessment: The effect on V1 receptors was assessed by measuring
  the response to a vasopressin challenge, specifically monitoring for the inhibition of
  vasopressin-induced skin vasoconstriction (the exact method for measuring skin
  vasoconstriction was not detailed in the reference).

# Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated.

### YM087 Mechanism of Action: Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of YM087, a dual V1/V2 vasopressin receptor antagonist.

## **Experimental Workflow: PK/PD Crossover Study**



Click to download full resolution via product page

Caption: Workflow of the open-label, crossover pharmacokinetic and pharmacodynamic study of YM087.

#### Conclusion

YM087 is an effective dual V1/V2 receptor antagonist in humans, with an oral bioavailability of 44% and a short half-life.[2] Its pharmacodynamic profile is characterized by a potent aquaretic effect mediated by V2 receptor blockade and a less pronounced inhibition of vasopressin-induced vasoconstriction via V1 receptor antagonism.[2] The data presented in this guide provide a solid foundation for the further clinical development of YM087 for the treatment of



disorders associated with elevated vasopressin levels. Further studies are warranted to explore the full therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chance Pharma Announces Commercialization Agreement with Huadong Medicine for Innovative Respiratory Drug CXG87 [prnewswire.com]
- 2. Pharmacokinetic and pharmacodynamic effects of YM087, a combined V1/V2 vasopressin receptor antagonist in normal subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of YM087]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582794#pharmacokinetics-and-pharmacodynamics-of-c-87]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com